Methyl 4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate Methyl 4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 1227664-25-6
VCID: VC4902841
InChI: InChI=1S/C13H19BO4S/c1-8-7-9(11(15)16-6)19-10(8)14-17-12(2,3)13(4,5)18-14/h7H,1-6H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(S2)C(=O)OC)C
Molecular Formula: C13H19BO4S
Molecular Weight: 282.16

Methyl 4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate

CAS No.: 1227664-25-6

Cat. No.: VC4902841

Molecular Formula: C13H19BO4S

Molecular Weight: 282.16

* For research use only. Not for human or veterinary use.

Methyl 4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate - 1227664-25-6

Specification

CAS No. 1227664-25-6
Molecular Formula C13H19BO4S
Molecular Weight 282.16
IUPAC Name methyl 4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate
Standard InChI InChI=1S/C13H19BO4S/c1-8-7-9(11(15)16-6)19-10(8)14-17-12(2,3)13(4,5)18-14/h7H,1-6H3
Standard InChI Key XTXMAAXJLZVVRQ-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(S2)C(=O)OC)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises three key functional groups:

  • Thiophene ring: A five-membered aromatic heterocycle containing sulfur, substituted at the 4-position with a methyl group and at the 5-position with a dioxaborolan moiety.

  • Methyl carboxylate: Located at the 2-position of the thiophene ring, this ester group enhances solubility in organic solvents.

  • Dioxaborolan group: A pinacol-derived boronic ester that facilitates participation in Suzuki-Miyaura cross-coupling reactions.

The IUPAC name, methyl 4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate, systematically describes these substituents. The canonical SMILES string, B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(S2)C(=O)OC)C, encodes its connectivity.

Physicochemical Data

PropertyValue
Molecular FormulaC13H19BO4S\text{C}_{13}\text{H}_{19}\text{BO}_{4}\text{S}
Molecular Weight282.16 g/mol
CAS Number1227664-25-6
SolubilityNot publicly available

The compound’s boronic ester group confers stability under ambient conditions, while the thiophene ring contributes to its aromatic reactivity. Comparative analysis with the structurally similar methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate (CAS: 709648-80-6) reveals that the absence of the 4-methyl group reduces its molecular weight to 268.14 g/mol .

Synthesis and Characterization

Analytical Characterization

Key techniques for verifying structure and purity include:

  • Nuclear Magnetic Resonance (NMR): 1H^1\text{H} and 13C^{13}\text{C} NMR confirm substituent positions and integration ratios.

  • Infrared Spectroscopy (IR): Peaks at ~1700 cm1^{-1} indicate the ester carbonyl group.

  • Mass Spectrometry (MS): Molecular ion peaks at m/z 282.16 validate the molecular weight.

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The compound’s boronic ester group enables it to act as a coupling partner in Suzuki-Miyaura reactions, forming carbon-carbon bonds with aryl halides. This reaction is pivotal in synthesizing biaryl structures found in pharmaceuticals like anticancer agents and OLED materials.

Pharmaceutical Intermediate

Its thiophene core is a common motif in drug design, contributing to molecules with anti-inflammatory and antiviral activities. The methyl and ester groups offer sites for further functionalization, enhancing drug-likeness.

Materials Science

In organic electronics, thiophene derivatives serve as conductive polymers. The boronic ester moiety allows modular incorporation into π-conjugated systems for optoelectronic devices.

Comparative Analysis with Related Compounds

ParameterTarget CompoundMethyl 4-(4,4,5,5-Tetramethyl-dioxaborolan-2-yl)Thiophene-2-Carboxylate
CAS Number1227664-25-6709648-80-6
Molecular FormulaC13H19BO4S\text{C}_{13}\text{H}_{19}\text{BO}_{4}\text{S}C12H17BO4S\text{C}_{12}\text{H}_{17}\text{BO}_{4}\text{S}
Molecular Weight282.16 g/mol268.14 g/mol
Key Structural DifferenceMethyl group at thiophene C4No methyl substitution at C4

The additional methyl group in the target compound increases molecular weight by 14.02 g/mol and may enhance steric hindrance, affecting reactivity in cross-coupling reactions .

Future Research Directions

  • Synthetic Optimization: Develop scalable, cost-effective routes using green chemistry principles.

  • Application Exploration: Investigate roles in medicinal chemistry (e.g., protease inhibitors) and energy storage (e.g., battery electrolytes).

  • Safety Profiling: Conduct in vitro and in vivo toxicity studies to establish handling guidelines.

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